Cas no 258886-04-3 (5-Bromo-2-methylbenzyl Alcohol)

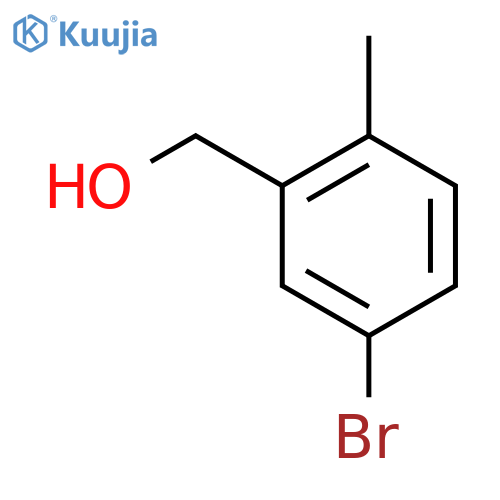

258886-04-3 structure

商品名:5-Bromo-2-methylbenzyl Alcohol

CAS番号:258886-04-3

MF:C8H9BrO

メガワット:201.060461759567

MDL:MFCD12031921

CID:1003235

PubChem ID:12993770

5-Bromo-2-methylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- (Benzenemethanol, 5-bromo-2-methyl- )

- 5-Bromo-2-methylbenzyl Alcohol

- (5-bromo-2-methylphenyl)methanol

- 5-bromo-2-methylBenzenemethanol

- BENZENEMETHANOL, 5-BROMO-2-METHYL-

- 5-bromo-2-methylbenzylalcohol

- (5-Bromo-2-methyl-phenyl)-methanol

- CXASFBKJNJSOAI-UHFFFAOYSA-N

- Benzenemethanol,5-bromo-2-methyl-

- Z0434

- F10103

- CS-W000524

- MFCD12031921

- DA-37813

- Z1259109160

- 258886-04-3

- EN300-133496

- AB87965

- SCHEMBL606473

- AMY39689

- SY153594

- DTXSID10514547

- B5037

- A903110

- AKOS014642054

- F15583

- TS-02855

-

- MDL: MFCD12031921

- インチ: 1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3

- InChIKey: CXASFBKJNJSOAI-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 199.98368g/mol

- どういたいしつりょう: 199.98368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- ゆうかいてん: 58.0 to 62.0 deg-C

5-Bromo-2-methylbenzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-133496-0.25g |

(5-bromo-2-methylphenyl)methanol |

258886-04-3 | 95% | 0.25g |

$23.0 | 2023-05-03 | |

| Enamine | EN300-133496-0.05g |

(5-bromo-2-methylphenyl)methanol |

258886-04-3 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| abcr | AB482028-5 g |

5-Bromo-2-methylbenzyl alcohol |

258886-04-3 | 5g |

€258.70 | 2022-07-29 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5037-5G |

5-Bromo-2-methylbenzyl Alcohol |

258886-04-3 | >98.0%(GC) | 5g |

¥1200.00 | 2024-04-16 | |

| abcr | AB482028-10 g |

5-Bromo-2-methylbenzyl alcohol |

258886-04-3 | 10g |

€405.20 | 2022-07-29 | ||

| Apollo Scientific | OR510027-250mg |

5-Bromo-2-methylbenzyl alcohol |

258886-04-3 | >97% | 250mg |

£36.00 | 2024-05-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD434742-1g |

(5-Bromo-2-methylphenyl)methanol |

258886-04-3 | 95% | 1g |

¥476.0 | 2022-03-01 | |

| Chemenu | CM243952-10g |

(5-Bromo-2-methylphenyl)methanol |

258886-04-3 | 95%+ | 10g |

$262 | 2022-06-11 | |

| Chemenu | CM243952-10g |

(5-Bromo-2-methylphenyl)methanol |

258886-04-3 | 95%+ | 10g |

$274 | 2021-06-08 | |

| Enamine | EN300-133496-50mg |

(5-bromo-2-methylphenyl)methanol |

258886-04-3 | 95.0% | 50mg |

$19.0 | 2023-09-30 |

5-Bromo-2-methylbenzyl Alcohol 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

258886-04-3 (5-Bromo-2-methylbenzyl Alcohol) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:258886-04-3)5-Bromo-2-methylbenzyl Alcohol

清らかである:99%

はかる:5g

価格 ($):164.0